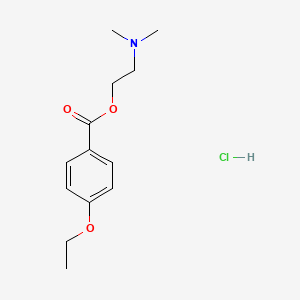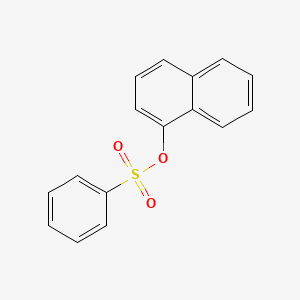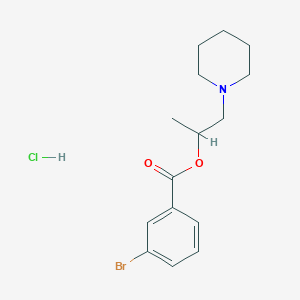![molecular formula C20H29FN2O4 B3973367 1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate acts as a selective antagonist of the neuropeptide Y Y2 receptor. Neuropeptide Y is a neurotransmitter that plays a role in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the Y2 receptor, this compound may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to decrease anxiety-like behavior in animal models, as well as increase exploratory behavior and reduce immobility in the forced swim test, a measure of depressive-like behavior. It has also been shown to reduce cocaine-seeking behavior in rats, suggesting a potential role in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate has several advantages for use in lab experiments, including its selectivity for the Y2 receptor and its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of research is its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Further studies are also needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and substance abuse disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as reducing drug-seeking behavior in rats trained to self-administer cocaine.
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2.C2H2O4/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21;3-1(4)2(5)6/h5-8,18H,1-4,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPILWZXACRSVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973287.png)
![(2R*,3R*)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3973291.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)
![5-acetyl-N-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3973299.png)


![4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)

![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)

![1-benzyl-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973387.png)